2-Methoxy-6-phenethyl-benzoic acid methyl ester
Overview
Description
2-Methoxy-6-phenethyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
The compound 2-Methoxy-6-phenethyl-benzoic acid methyl ester is involved in various synthetic and structural chemical studies. For instance, the synthesis of related compounds like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester highlights the intricate processes involved in creating complex molecules with specific functional groups and crystalline structures. These compounds often exhibit unique conjugated systems and hydrogen bonding, contributing to their potential utility in further chemical research and applications (H. Ming & D. South, 2004).
Catalysis and Reaction Mechanisms
Research into the methoxycarbonylation of alkynes, catalyzed by palladium complexes, reveals the compound's role in forming unsaturated esters and α,ω-diesters through a cascade of reactions. This demonstrates the compound's utility in synthesizing valuable chemical intermediates with high activity and regioselectivity, which are crucial for developing pharmaceuticals and other industrial chemicals (A. A. N. Magro et al., 2010).
Green Chemistry and Sustainable Applications
The compound is also explored in the context of green chemistry, particularly in the efficient synthesis of esters from renewable sources. For example, research into the novel alkali-promoted hydrotalcite for selective synthesis demonstrates the compound's potential in sustainable chemical processes, providing a clean and green method for producing esters used in various applications, including solvents and intermediates in drug synthesis (Shivaji L. Bhanawase & G. Yadav, 2017).
Properties
IUPAC Name |
methyl 2-methoxy-6-(2-phenylethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-10-6-9-14(16(15)17(18)20-2)12-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHQRTUFAPBRGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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